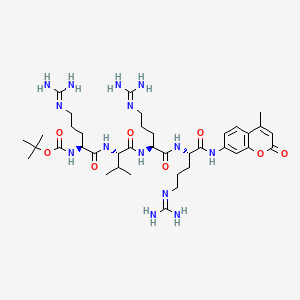

Boc-arg-val-arg-arg-amc

Description

Significance of Synthetic Peptide Substrates in Enzymology

Synthetic peptide substrates are indispensable tools in the field of enzymology, providing researchers with the means to study the activity and specificity of enzymes, particularly proteases and kinases. scbt.com These synthetic molecules are designed to mimic the natural substrates of enzymes, allowing for the precise measurement of enzymatic reactions in controlled laboratory settings. scbt.com The use of synthetic peptides enables the investigation of enzyme-substrate interactions, which is crucial for understanding the mechanisms of enzyme action and their roles in cellular signaling and metabolic pathways. scbt.comthermofisher.com

The primary advantage of using synthetic peptides lies in their versatility and specificity. Researchers can create peptides with specific amino acid sequences to probe the recognition sites of enzymes. thermofisher.com This allows for the detailed mapping of enzyme binding sites and the characterization of substrate specificity. thermofisher.com Furthermore, synthetic peptides are fundamental in high-throughput screening assays for drug discovery, where they are used to identify potential inhibitors or activators of target enzymes. scbt.com By providing a reproducible and quantifiable method to monitor enzymatic reactions, synthetic substrates have become central to advancing our knowledge of biological processes and developing novel therapeutic strategies. scbt.comthermofisher.com

The development of synthetic peptides has evolved from being a labor-intensive process to a more accessible technology, facilitating a wide range of research applications. thermofisher.com They are not only used to study enzyme kinetics but also to generate epitope-specific antibodies, design novel drugs, and serve as standards in mass spectrometry-based proteomics. thermofisher.com The ability to synthesize peptides that are not found in nature also opens up possibilities for creating unique molecules to optimize specific biological responses. thermofisher.com

Historical Context of Fluorogenic Protease Substrate Development

The study of proteases, enzymes that catalyze the breakdown of proteins, has been significantly advanced by the development of specialized substrates. Early methods for measuring protease activity often relied on cumbersome techniques. A significant breakthrough came with the introduction of fluorogenic substrates, which offer a more sensitive and continuous way to monitor enzyme activity.

A key development in this area was the use of the 7-amino-4-methylcoumarin (B1665955) (AMC) group. taylorandfrancis.com AMC is a fluorescent molecule that can be chemically linked to a peptide sequence. taylorandfrancis.com When the peptide-AMC conjugate is intact, the fluorescence of the AMC group is quenched. However, upon cleavage of the peptide bond by a specific protease, the AMC molecule is released, resulting in a measurable increase in fluorescence. pnas.org This method provides a direct and real-time measurement of the rate of the enzymatic reaction. taylorandfrancis.compnas.org

The development of solid-phase synthesis techniques, particularly those based on 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, further revolutionized the field. pnas.orgpnas.org These methods allowed for the efficient production of a wide variety of peptide sequences attached to the AMC fluorophore. pnas.org This led to the creation of substrate libraries, including positional scanning libraries, where a large number of different peptide substrates can be screened simultaneously to rapidly determine the substrate specificity of a protease. pnas.orgpnas.org This combinatorial approach has been instrumental in profiling the N-terminal specificity of numerous proteases, aiding in the design of highly selective substrates and potent inhibitors. pnas.org

Overview of Boc-Arg-Val-Arg-Arg-AMC as a Research Tool

This compound, also known as Boc-RVRR-AMC, is a highly specialized synthetic fluorogenic substrate used in biochemical research. medchemexpress.com It is a tetrapeptide composed of Arginine, Valine, and two subsequent Arginine residues. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus is conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC). medchemexpress.comchemimpex.com This compound is a valuable tool for studying the activity of specific proteases. chemimpex.com

The primary application of this compound is as a substrate for furin, a calcium-dependent serine endoprotease. medchemexpress.combachem.comfishersci.comvwr.com Furin plays a critical role in the processing of precursor proteins in the secretory pathway by cleaving at paired basic amino acid residues. bachem.comfishersci.com this compound is efficiently cleaved by furin, releasing the AMC fluorophore and producing a fluorescent signal that can be detected to quantify enzyme activity. medchemexpress.combachem.comnih.gov The compound is also known to be cleaved by proprotein convertase 4. bachem.comfishersci.com

In addition to its use in studying furin, this substrate has been employed in research related to other proteases, such as the human host protease TMPRSS2, which is involved in viral entry into cells. nih.gov Its ability to provide clear and measurable results in enzyme assays makes it an essential reagent for laboratories engaged in drug discovery and the elucidation of enzyme mechanisms. chemimpex.com The compound is typically available as an acetate (B1210297) or hydrochloride salt to improve its stability and solubility for use in various assays. medchemexpress.comchemimpex.com

Compound Information

| Compound Name | Abbreviation | Key Role |

| This compound | Boc-RVRR-AMC | Fluorogenic substrate |

| 7-amino-4-methylcoumarin | AMC | Fluorophore |

| tert-butoxycarbonyl | Boc | Protecting group |

Research Findings for this compound

| Research Area | Target Enzyme(s) | Key Finding | Citation |

| Protease Activity Assays | Furin, Proprotein Convertase 4 | Efficiently cleaved by furin, a key enzyme in protein processing. Also cleaved by proprotein convertase 4. | bachem.comfishersci.comvwr.com |

| Viral Research | Furin, TMPRSS2 | Used as a fluorogenic substrate to measure furin activity in studies related to viral protein processing and to develop assays for proteases like TMPRSS2. | nih.gov |

| Drug Discovery | Proteases | Serves as a tool in screening for inhibitors of proteases involved in various diseases. | chemimpex.com |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C38H62N14O8 (acetate salt) |

| Molecular Weight | 843.01 g/mol (acetate salt) |

| Appearance | White to off-white powder |

| Common Forms | Acetate salt, Hydrochloride salt |

| Solubility | Best dissolved in DMSO for stock solutions |

Note: The molecular formula and weight can vary depending on the salt form.

Properties

IUPAC Name |

tert-butyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62N14O8/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47)/t24-,25-,26-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWISVGSSAYEYKH-VZTVMPNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62N14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Design Principles and Structural Context of Boc Arg Val Arg Arg Amc

Peptide Sequence Composition and its Role in Substrate Recognition

The core of Boc-Arg-Val-Arg-Arg-AMC's specificity lies in its tetrapeptide sequence: Arginine-Valine-Arginine-Arginine (Arg-Val-Arg-Arg). This particular arrangement of amino acids is recognized and cleaved by a class of enzymes known as proprotein convertases (PCs), with a primary example being furin. Furin is a calcium-dependent serine endoprotease that plays a critical role in the maturation of a wide variety of proteins as they transit through the Golgi apparatus.

Furin and other related enzymes recognize and cleave their substrates at specific amino acid sequences, often characterized by the presence of multiple basic residues. The canonical cleavage site for furin is Arg-X-(Arg/Lys)-Arg↓, where 'X' can be any amino acid and the arrow indicates the cleavage site. wikipedia.orgoup.comuniprot.org The Arg-Val-Arg-Arg sequence in this compound aligns perfectly with this consensus motif, making it an efficient substrate for furin. wikipedia.org The presence of arginine at the P1 and P4 positions (the first and fourth residues amino-terminal to the cleavage site) is particularly critical for recognition by the enzyme. bioscientifica.com The valine at the P3 position and the second arginine at the P2 position further contribute to the substrate's affinity for the enzyme's active site.

The interaction between the basic side chains of the arginine residues in the substrate and acidic residues in the active site of furin is a key determinant of binding and subsequent catalysis. This specific recognition allows for the use of this compound to assay the activity of furin and other closely related proprotein convertases with high sensitivity and specificity.

| Component | Sequence | Function in Substrate Recognition |

| Peptide Sequence | Arg-Val-Arg-Arg | Mimics the consensus cleavage site for furin and related proprotein convertases, enabling specific enzyme recognition and cleavage. |

Functional Role of the N-terminal Boc Protecting Group in Peptide Substrate Stability

The N-terminus of the peptide sequence is protected by a tert-Butyloxycarbonyl (Boc) group. The Boc group is a widely utilized protecting group in peptide synthesis, valued for its stability under a range of conditions and its straightforward removal under mildly acidic conditions. In the context of the this compound substrate, the Boc group serves a critical function in ensuring the stability and integrity of the peptide in an experimental setting.

The primary role of the N-terminal Boc group is to prevent the non-specific degradation of the peptide substrate by other proteases that may be present in a biological sample. Aminopeptidases, for example, are enzymes that cleave amino acids from the N-terminus of proteins and peptides. Without the Boc group, the Arg-Val-Arg-Arg sequence could be prematurely degraded by such enzymes, leading to a loss of the substrate's ability to be recognized by the target enzyme, furin. This would result in inaccurate measurements of furin activity.

The bulky and chemically robust nature of the Boc group effectively blocks the action of aminopeptidases, thereby ensuring that the observed cleavage of the substrate is overwhelmingly due to the activity of the specific endoprotease being assayed. This protection is crucial for the reliability and accuracy of enzymatic assays utilizing this fluorogenic substrate.

Integration of 7-Amino-4-methylcoumarin (B1665955) (AMC) as a Reporter Group

The detection of enzymatic activity using this compound is made possible by the C-terminal conjugation of the fluorescent reporter group, 7-Amino-4-methylcoumarin (AMC). AMC is a fluorophore that, in its free form, exhibits a strong blue fluorescence with an excitation maximum around 341-351 nm and an emission maximum in the range of 430-441 nm. aatbio.comfluorofinder.commedchemexpress.com

In the intact substrate, the AMC molecule is linked to the C-terminal arginine of the peptide sequence via an amide bond. This conjugation results in a significant quenching of AMC's fluorescence. researchgate.net The mechanism of this quenching is attributed to a change in the electronic environment of the fluorophore, which alters its ability to absorb and emit light efficiently. researchgate.netiris-biotech.de

Upon enzymatic cleavage of the peptide bond between the C-terminal arginine and the AMC moiety by furin, the free AMC molecule is released. Liberated from the quenching effect of the peptide, the free AMC exhibits a dramatic increase in its fluorescence intensity. iris-biotech.de This increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the enzyme.

The use of AMC as a reporter group offers several advantages, including a large Stokes shift (the difference between the excitation and emission wavelengths), high fluorescence quantum yield, and good photostability. iris-biotech.de These properties contribute to the high sensitivity of assays employing AMC-based substrates.

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | State |

| 7-Amino-4-methylcoumarin (AMC) | ~341-351 | ~430-441 | Free (after cleavage) |

| This compound | - | - | Quenched (intact substrate) |

Fluorogenic Mechanism and Spectroscopic Detection in Enzyme Assays

Principles of AMC Fluorescence Release Upon Proteolytic Cleavage

Boc-Arg-Val-Arg-Arg-AMC is a synthetic peptide composed of four amino acids (Arginine, Valine, Arginine, Arginine) with a Boc (tert-butyloxycarbonyl) protecting group at the N-terminus and a 7-amino-4-methylcoumarin (B1665955) (AMC) group at the C-terminus. The core principle of its function rests on the concept of fluorescence quenching and release.

In its intact form, the AMC fluorophore is covalently linked to the peptide sequence via an amide bond. caymanchem.commedkoo.com This conjugation alters the electronic properties of the AMC group, resulting in a significant quenching of its intrinsic fluorescence. caymanchem.comresearchgate.net The molecule in this state exhibits minimal fluorescence and has shorter excitation and emission wavelengths, approximately 330 nm and 390 nm, respectively. researchgate.netiris-biotech.de

When a protease that recognizes the Arg-Val-Arg-Arg sequence, such as furin, encounters the substrate, it catalyzes the hydrolysis of the amide bond between the C-terminal arginine and the AMC molecule. medchemexpress.comchemscene.com This proteolytic cleavage liberates the free AMC. caymanchem.commedkoo.com Once freed from the quenching effect of the peptide, the 7-amino-4-methylcoumarin exhibits a dramatic increase in its fluorescence quantum yield, reportedly by a factor of approximately 700. iris-biotech.de Concurrently, the excitation and emission wavelengths undergo a red-shift, moving to longer wavelengths. researchgate.netiris-biotech.de The released AMC displays strong fluorescence with excitation and emission maxima typically around 345-380 nm and 441-460 nm, respectively. caymanchem.comaatbio.comfishersci.be This significant change in fluorescence intensity provides a direct and sensitive measure of enzymatic activity. caymanchem.commedkoo.com

The biophysical explanation for this phenomenon lies in the conjugated system of electrons within the AMC molecule. researchgate.net The amide group of AMC is part of this system. When derivatized with the peptide, this conjugated system is altered, which in turn affects the energy required to excite the electrons to a fluorescent state. researchgate.net This is a form of static quenching. researchgate.net

Quantitative Measurement of Enzyme Activity via Fluorescence Spectroscopy

The release of fluorescent AMC upon cleavage of this compound allows for the real-time, quantitative measurement of enzyme activity using fluorescence spectroscopy. The rate of the enzymatic reaction is directly proportional to the rate of increase in fluorescence intensity. nih.gov

Enzyme assays using this substrate are typically performed in a multi-well plate format using a fluorescence plate reader. fishersci.beubpbio.com The reaction is initiated by adding the enzyme to a solution containing the this compound substrate in an appropriate buffer. medchemexpress.commedchemexpress.com The fluorescence intensity is then monitored over time at the excitation and emission wavelengths specific for the released AMC. fishersci.beubpbio.com

To quantify the enzyme activity, a standard curve is often generated using known concentrations of free AMC. nih.govwindows.net This allows the relative fluorescence units (RFU) measured during the assay to be converted into the concentration of the product (AMC) formed. windows.net The initial velocity (V₀) of the reaction is determined from the linear portion of the fluorescence versus time plot. ubpbio.com This initial rate is then used to calculate the specific activity of the enzyme, often expressed in units such as picomoles of AMC released per minute per microgram of enzyme (pmol/min/µg). biolegend.com

The kinetic parameters of the enzyme, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), can also be determined by measuring the initial reaction rates at various substrate concentrations. aatbio.comechelon-inc.com For instance, the kcat/Km for the cleavage of Boc-RVRR-AMC by furin is approximately 4·10³ M⁻¹s⁻¹. fishersci.com These parameters are crucial for characterizing the enzyme's efficiency and its interaction with the substrate.

Considerations for Fluorescence Signal Acquisition and Interpretation

Several factors must be considered to ensure accurate and reliable data when using this compound in enzyme assays.

Instrumentation and Settings: A fluorescence plate reader or spectrofluorometer with appropriate excitation and emission filters or monochromators is required. fishersci.be The selection of optimal excitation and emission wavelengths is critical to maximize the signal from free AMC while minimizing background fluorescence. Typical wavelengths used are in the range of 341-380 nm for excitation and 441-460 nm for emission. aatbio.comfishersci.bemedchemexpress.combiolegend.com

Controls: Proper controls are essential for accurate data interpretation. A "substrate only" control, containing the substrate but no enzyme, is necessary to account for any background fluorescence or non-enzymatic hydrolysis of the substrate. windows.net A "positive control" with a known active enzyme can validate the assay setup. windows.net When screening for inhibitors, a control containing the enzyme and substrate without the potential inhibitor is used as a reference for maximal activity. nih.gov

Inner Filter Effect: At high concentrations, the substrate or other components in the assay mixture can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and fluorophore concentration. This is known as the inner filter effect. It is important to work within a concentration range where this effect is negligible.

Environmental Factors: The fluorescence of AMC can be influenced by factors such as pH and the presence of certain ions. While AMC's fluorescence is generally stable over a wide pH range near physiological conditions, it's crucial to maintain a consistent buffer system throughout the experiment. medchemexpress.comthermofisher.com

Data Analysis: For kinetic assays, it is important to use the initial linear phase of the reaction to calculate the enzyme activity. ubpbio.comwindows.net As the reaction progresses, factors such as substrate depletion and product inhibition can cause the reaction rate to decrease.

By carefully considering these factors, researchers can effectively utilize this compound to obtain precise and reproducible measurements of protease activity.

Substrate Specificity and Enzymatic Hydrolysis Profiles of Boc Arg Val Arg Arg Amc

Cleavage by Proprotein Convertase Furin

Boc-Arg-Val-Arg-Arg-AMC is a well-established fluorogenic substrate that is efficiently cleaved by furin, a calcium-dependent serine endoprotease of the subtilisin family. glpbio.commedchemexpress.comchemscene.comfishersci.comvwr.com The cleavage of the amide bond after the final arginine residue releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), allowing for quantitative measurement of enzymatic activity. nih.gov

Furin exhibits a distinct substrate specificity, preferentially cleaving precursor proteins at the C-terminal side of the consensus sequence Arg-X-Lys/Arg-Arg (RXK/RR). google.comnih.gov The tetrapeptide sequence Arg-Val-Arg-Arg within this compound mimics this consensus motif, making it an effective substrate for furin. wur.nlembopress.org The presence of a basic residue, particularly arginine, at the P4 position (the fourth amino acid upstream of the cleavage site) is highly relevant for efficient cleavage by furin. core.ac.uk Studies have demonstrated that furin's cleavage of precursors with an RXKR sequence occurs within the constitutive secretory pathway. nih.gov The initial autoproteolytic cleavage of the furin propeptide itself occurs at the consensus site -Arg104-Thr-Lys-Arg107↓-, highlighting the enzyme's intrinsic specificity for this motif. embopress.org

Furin is a key enzyme in the constitutive secretory pathway, primarily localized in the trans-Golgi network (TGN). fishersci.comvwr.comembopress.org It is responsible for the post-translational maturation of a wide variety of precursor proteins, including hormones, growth factors, receptors, and viral glycoproteins. fishersci.comgoogle.comnih.gov The hydrolysis of this compound by furin serves as a model for these physiological processing events that occur within the Golgi apparatus. glpbio.comvwr.com The enzyme's activity is calcium-dependent, a characteristic feature of the kexin family of proteases. fishersci.comgoogle.com

The cleavage of substrates like this compound by furin is representative of its critical role in cellular biology. Furin-mediated proteolysis is essential for activating numerous proteins that are involved in a wide array of physiological and pathological processes. nih.gov These processes include everything from embryonic development to cholesterol metabolism and tumor progression. The ability of furin to process precursors at the RXK/RR motif within the secretory pathway is a fundamental cellular event. nih.gov

Activity with Proprotein Convertase 4 (PC4)

This compound is also recognized and cleaved by Proprotein Convertase 4 (PC4), another member of the proprotein convertase family. glpbio.comfishersci.comvwr.comcellco.com.br PC4, also known as SPC4 or PCSK4, is primarily expressed in testicular germ cells and is crucial for mammalian fertilization. cellco.com.brfishersci.comresearchgate.net While both furin and PC4 can hydrolyze this compound, comparative kinetic studies have shown that furin generally displays a faster catalytic rate with this substrate. nih.gov Nevertheless, the substrate is effectively used to assay PC4 activity in various experimental settings, including in conditioned media from cell cultures. cellco.com.brnih.gov

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Furin | This compound | Data not specified | Data not specified | Data not specified, but noted as 20-fold faster than other PCs |

| PC4 | This compound | Data not specified | Data not specified | Data not specified |

| PC5 | This compound | Data not specified | Data not specified | Data not specified |

| PACE4 | This compound | Data not specified | Data not specified | Data not specified |

| PC7 | This compound | Data not specified | Data not specified | Data not specified |

Note: A comparative study showed furin is 2 to 20-fold more reactive than PC4, PC5, PACE4, and PC7, primarily due to a faster chemical conversion step (kcat). nih.gov

Interactions with Microbial Proteases

Deuterolysin, a zinc-protease (metalloendopeptidase) from the fungus Aspergillus oryzae, demonstrates strong hydrolytic activity towards this compound. tandfonline.comsoka.ac.jp In fact, among various fluorogenic substrates tested, Boc-Arg-Val-Arg-Arg-MCA was identified as the best substrate for deuterolysin, with optimal activity observed at pH 9.0. tandfonline.comscribd.com The enzyme shows a preference for cleaving peptide bonds adjacent to pairs of basic residues, similar to some proprotein convertases, but it is mechanistically distinct as a zinc-protease. tandfonline.comsoka.ac.jp The specificity of deuterolysin is influenced by the amino acid at the P3 position of the substrate. tandfonline.com

| Substrate (P4-P3-P2-P1) | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Relative Hydrolysis Rate (%) |

|---|---|---|---|---|

| Boc-Arg-Val-Arg-Arg-MCA | 26.4 ± 4.0 | 2.2 x 10⁻² | 833 | 100 |

| Pyr-Arg-Thr-Lys-Arg-MCA | 23.7 ± 7.4 | 2.2 x 10⁻³ | 84 | 10 |

| Boc-Leu-Lys-Arg-MCA | 146.0 ± 21.0 | 9.0 x 10⁻³ | 62 | 7 |

| Boc-Leu-Arg-Arg-MCA | 70.0 ± 3.5 | 4.5 x 10⁻³ | 71 | 9 |

| Z-Arg-Arg-MCA | 47.3 ± 10.0 | 9.0 x 10⁻⁴ | 19 | 2 |

Analysis of Cleavage Sites and Product Generation

The enzymatic hydrolysis of the fluorogenic substrate this compound is a specific process primarily governed by the recognition of the tetrapeptide sequence (Arg-Val-Arg-Arg) by certain proteases. This sequence serves as a recognition motif, particularly for proprotein convertases and related enzymes that cleave precursor proteins at paired basic amino acid residues. glpbio.comfishersci.comvwr.com

The fundamental mechanism of hydrolysis involves the enzymatic cleavage of the amide bond that links the C-terminal arginine residue of the peptide to the 7-amino-4-methylcoumarin (AMC) fluorophore. Before cleavage, the substrate is non-fluorescent. The proteolytic event liberates the AMC group, which is highly fluorescent and allows for the quantitative measurement of enzyme activity by monitoring the increase in fluorescence intensity. nih.govbiosynth.com

The products generated from this enzymatic reaction are the protected peptide fragment, Boc-Arg-Val-Arg-Arg, and the free fluorescent molecule, 7-amino-4-methylcoumarin (AMC).

The substrate is recognized and cleaved by a specific set of enzymes, most notably furin and other kexin-like proteases. Furin, a calcium-dependent serine protease located in the trans-Golgi network, efficiently cleaves this compound. glpbio.comfishersci.comvwr.comchemscene.com The Arg-Val-Arg-Arg sequence is a characteristic furin recognition site. nih.gov Other enzymes that have been shown to hydrolyze this substrate include proprotein convertase 4, deuterolysin from Aspergillus oryzae, and the kexin-like maturase KexB from Aspergillus niger. glpbio.comfishersci.comvwr.comnih.govtandfonline.com

The table below summarizes the enzymes known to act on this substrate.

Table 1: Documented Enzymatic Hydrolysis of this compound

| Enzyme | Enzyme Type | Source/Context |

|---|---|---|

| Furin | Proprotein Convertase (Serine Protease) | Mammalian |

| Proprotein Convertase 4 (PC4) | Proprotein Convertase (Serine Protease) | Mammalian |

| Deuterolysin | Metalloprotease | Aspergillus oryzae |

This table is interactive. You can sort and filter the data.

Research has provided detailed kinetic parameters for the hydrolysis of this compound by some of these enzymes, offering insights into their efficiency and affinity for the substrate. For instance, deuterolysin from A. oryzae exhibits robust hydrolytic activity towards the substrate, which was found to be the optimal substrate among several tested. tandfonline.com The efficiency of furin cleavage is also well-documented. glpbio.comfishersci.comvwr.com

The following table presents available kinetic data.

Table 2: Kinetic Parameters for the Hydrolysis of this compound

| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |

|---|---|---|---|

| Deuterolysin | 26.4 ± 4.0 | 2.2 x 10⁻² | 833 |

| Co-deuterolysin | 27.5 ± 10.0 | 1.7 x 10⁻² | 618 |

Data sourced from references glpbio.comfishersci.comvwr.comtandfonline.com. This table is interactive.

Kinetic Characterization of Proteolytic Enzymes Using Boc Arg Val Arg Arg Amc

Determination of Michaelis-Menten Kinetic Parameters (Km and kcat)

The Michaelis-Menten model is fundamental to enzyme kinetics, and Boc-Arg-Val-Arg-Arg-AMC is frequently used to determine the parameters Km (Michaelis constant) and kcat (catalytic constant or turnover number). The Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. The kcat is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

To determine these parameters, researchers measure the initial velocities of the enzymatic reaction at various concentrations of this compound, while keeping the enzyme concentration constant. nih.gov The data are then fitted to the Michaelis-Menten equation.

A comparative study of proprotein convertases (PCs) demonstrated the utility of this substrate in distinguishing the enzymatic behavior of closely related proteases. The Michaelis-Menten kinetic parameters for the hydrolysis of this compound by several PCs were determined, revealing significant differences in their reactivity. nih.gov For instance, furin was found to be substantially more reactive in cleaving this substrate compared to other PCs like PC4, PC5/6, and PC7, primarily due to a much higher kcat value. nih.gov

Similarly, the Kex2 protease from Saccharomyces cerevisiae has been characterized using this substrate, yielding specific Km and kcat values that help define its substrate specificity. brennerlab.net In a cell-based assay for the protease furin, the Km for this compound was determined to be 44.6 μM. nih.gov

Table 1: Michaelis-Menten Kinetic Constants for Hydrolysis of this compound by Proprotein Convertases (PCs) nih.gov

| Enzyme | Km (μM) | kcat (s⁻¹) |

|---|---|---|

| Furin | 21 | 19 |

| PC4 | 20 | 0.9 |

| PC5/6 | 32 | 1.4 |

| PACE4 | 18 | 1.1 |

| PC7 | 34 | 1.0 |

Data sourced from a study on the specificity and selectivity of proprotein convertases. nih.gov

Table 2: Kinetic Parameters for Kex2 Protease with Boc-Arg-Val-Arg-Arg-MCA brennerlab.net

| Enzyme | Km (μM) | kcat (s⁻¹) |

|---|---|---|

| Kex2 | 21 | 19 |

Note: This study used the methylcoumarin amide (MCA) variant, which has similar fluorescent properties to AMC. brennerlab.net

Analysis of Substrate Turnover Rates and Catalytic Efficiency

The turnover rate, represented by kcat, and the catalytic efficiency, given by the kcat/Km ratio, are crucial metrics for comparing the effectiveness of different enzymes or the preference of one enzyme for various substrates. A high kcat/Km value indicates high catalytic efficiency, reflecting both strong binding (low Km) and rapid catalysis (high kcat).

Using the data obtained from Michaelis-Menten kinetics, the catalytic efficiency of various proteases with this compound can be calculated. For the proprotein convertases, furin exhibits a catalytic efficiency of approximately 0.90 x 10⁶ M⁻¹s⁻¹, which is significantly higher than that of PC4 (0.045 x 10⁶ M⁻¹s⁻¹), PC5/6 (0.044 x 10⁶ M⁻¹s⁻¹), PACE4 (0.061 x 10⁶ M⁻¹s⁻¹), and PC7 (0.029 x 10⁶ M⁻¹s⁻¹). nih.gov This highlights furin's superior ability to process this particular substrate sequence. nih.gov

The Kex2 protease also shows high efficiency with a kcat/Km ratio of approximately 1.1 x 10⁶ M⁻¹s⁻¹, underscoring its preference for substrates with basic residues preceding the cleavage site. brennerlab.net The analysis of these parameters reveals insights into the structural and chemical features of the enzyme's active site that govern substrate recognition and catalysis. brennerlab.net

Table 3: Catalytic Efficiency (kcat/Km) of Proteases with this compound/MCA

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Source |

|---|---|---|

| Furin | 9.0 x 10⁵ | nih.gov |

| PC4 | 4.5 x 10⁴ | nih.gov |

| PC5/6 | 4.4 x 10⁴ | nih.gov |

| PACE4 | 6.1 x 10⁴ | nih.gov |

| PC7 | 2.9 x 10⁴ | nih.gov |

Assessment of Enzyme Reaction Progress and Initial Velocity Measurements

The use of fluorogenic substrates like this compound allows for the continuous monitoring of the enzyme reaction progress over time. The assay involves mixing the enzyme and substrate and then measuring the increase in fluorescence intensity at appropriate excitation and emission wavelengths (typically around 360-380 nm for excitation and 460 nm for emission). nih.gov The resulting data generate a progress curve, which plots fluorescence (proportional to product concentration) against time. mdpi.com

The initial, linear portion of this curve is of particular importance. The slope of this initial phase represents the initial velocity (v₀) of the reaction. benthamopen.com Measuring the initial velocity is critical because it reflects the enzyme's activity under conditions where the substrate concentration is not yet significantly depleted and product inhibition is negligible. These initial velocity measurements, taken at different substrate concentrations, form the basis for calculating the Michaelis-Menten parameters Km and Vmax. nih.gov

For example, in cell-based assays developed to screen for inhibitors of proteases like furin, the proteolytic activity is measured by adding this compound to the cells and monitoring the fluorescence intensity over a set period, such as 60 minutes, to determine the reaction rate. nih.gov

Active Site Titration Methodologies with Fluorogenic Substrates

Active site titration is a technique used to determine the precise concentration of active enzyme molecules in a preparation. This is crucial for accurate kcat determination, as this parameter is dependent on the active enzyme concentration. While irreversible inhibitors are often used for this purpose, certain fluorogenic substrates that exhibit "burst" kinetics can also be employed. researchgate.net

Burst kinetics are observed when the rate of the first turnover of the substrate (e.g., acylation of the enzyme's active site) is significantly faster than the rate of a subsequent step (e.g., deacylation and product release). This results in a rapid initial "burst" of product formation, stoichiometric with the number of active enzyme sites, followed by a slower, steady-state rate.

This compound has been reported as a suitable substrate for the active site titration of furin due to its ability to show burst kinetics with this enzyme. researchgate.net By quantifying the magnitude of the initial burst of AMC fluorescence, researchers can accurately determine the concentration of functional furin in their sample. This allows for more precise calculations of kinetic parameters and a better understanding of enzyme-inhibitor interactions. researchgate.net

Applications in Protease Inhibitor Discovery and Characterization

High-Throughput Screening Assays for Protease Inhibitors

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their potential to inhibit a specific biological target. Boc-Arg-Val-Arg-Arg-AMC is an ideal reagent for developing HTS assays for proteases like furin due to its high sensitivity and suitability for automation. nih.gov

The typical HTS assay protocol involves the use of multi-well plates (e.g., 384-well) where the target enzyme, such as soluble human furin, is incubated with individual compounds from a screening library. nih.gov Following a brief pre-incubation period to allow for the formation of the enzyme-inhibitor complex, the reaction is initiated by adding the this compound substrate. nih.govasm.org The plates are then incubated, and the residual enzyme activity is quantified by measuring the fluorescence of the released AMC using a plate reader (typically at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm). nih.govnih.govfishersci.com Compounds that significantly reduce the fluorescence signal compared to control wells (containing enzyme but no inhibitor) are identified as "hits" or potential inhibitors. nih.gov

For instance, in a screen for furin inhibitors, library compounds were tested at a final concentration of 33 μM. nih.gov After a 15-minute incubation with the enzyme, Boc-RVRR-AMC was added to a final concentration of 2 μM, and the reaction proceeded for 45 minutes before fluorescence was measured. nih.gov This methodology has been successfully used to identify novel inhibitory scaffolds, such as dicoumarols, from large compound libraries. nih.gov Similarly, related AMC substrates like Boc-Gly-Lys-Arg-AMC have been employed in HTS campaigns to find inhibitors for other proteases, such as the West Nile Virus protease. asm.org

Characterization of Inhibitor Potency (Ki, IC50)

Once potential inhibitors are identified through HTS, their potency must be quantified. The two most common parameters for this are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). This compound is routinely used in the enzymatic assays required to determine these values.

The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. frontiersin.org To determine the IC50, dose-response assays are performed where the enzyme is incubated with a range of inhibitor concentrations. The rate of substrate hydrolysis, monitored by the release of AMC from this compound, is measured for each concentration. nih.gov The resulting data are plotted as enzyme activity versus inhibitor concentration, and the IC50 value is calculated by fitting the data to a suitable sigmoidal dose-response curve. nih.gov

The inhibition constant, Ki, represents the dissociation constant of the enzyme-inhibitor complex and is a more absolute measure of inhibitor potency. While IC50 values can be influenced by assay conditions (like substrate concentration), Ki is independent of them. It is often determined by performing kinetic experiments at various concentrations of both the inhibitor and the substrate. However, challenges can arise when using this compound for precise Ki determination, especially with certain classes of inhibitors. For example, dicoumarol compounds were found to form complexes with the Boc-RVRR-MCA substrate at higher concentrations, complicating the kinetic analysis. nih.gov In such cases, researchers may switch to an alternative, non-fluorescent (chromogenic) substrate like Ac-Arg-Val-Arg-pNA to accurately determine Ki values and the mechanism of inhibition. nih.gov

Below is a table summarizing inhibitory potency data for compounds characterized using AMC-based substrates.

| Target Protease | Inhibitor | Substrate Used | Potency (Ki) |

| West Nile Virus Protease | Compound A | Boc-Gly-Lys-Arg-AMC | 3.2 ± 0.34 μM |

| West Nile Virus Protease | Compound B | Boc-Gly-Lys-Arg-AMC | 3.4 ± 0.59 μM |

| West Nile Virus Protease | Compound C | Boc-Gly-Lys-Arg-AMC | 37.3 ± 6.4 μM |

| DENV2 Protease | Compound A | Boc-Gly-Arg-Arg-AMC | ~32 μM |

| DENV2 Protease | Compound B | Boc-Gly-Arg-Arg-AMC | ~34 μM |

| DENV2 Protease | Compound C | Boc-Gly-Arg-Arg-AMC | 17.0 ± 4.3 μM |

This table presents research findings on inhibitor potency. Data sourced from reference asm.org.

Investigation of Modulators of Proteolytic Activity

Beyond simple inhibition, the activity of proteases can be modulated by various factors, including activators, allosteric effectors, and changes in the physiological environment. Fluorogenic substrates like this compound are essential for studying these modulators.

For example, many proteases are synthesized as inactive zymogens (or pro-enzymes) that require proteolytic cleavage to become active. A related substrate, Boc-Val-Pro-Arg-AMC, was used to measure the activation of pro-kallikrein-13 (pro-KLK13) by the bacterial protease Kgp. nih.gov As Kgp cleaved and activated pro-KLK13, the newly active KLK13 hydrolyzed the substrate, generating a fluorescent signal that allowed for the characterization of the activation process. nih.gov

Furthermore, these substrates can be used to assess changes in protease activity in complex biological samples. Boc-RVRR-AMC has been used to measure total furin-like activity in cell lysates, revealing significant differences between cell lines. nih.gov For instance, MDA-MB-231 breast cancer cell lysates showed 3.1-fold higher furin-like activity compared to LoVo colon cancer cells when incubated with the substrate. nih.gov Similarly, related substrates have been used to track how the activity of the proteasome, a major cellular protein degradation complex, changes in different organs of rats during development and aging, demonstrating the utility of these tools in physiological studies. nih.gov

Methodological Approaches in Enzyme Assays Utilizing Boc Arg Val Arg Arg Amc

Optimization of Assay Conditions (pH, Ionic Strength, Temperature)

The accuracy and sensitivity of enzyme assays using Boc-Arg-Val-Arg-Arg-AMC are highly dependent on the optimization of key reaction conditions, including pH, ionic strength, and temperature.

pH: Furin exhibits activity over a relatively broad pH range, from acidic (pH 5.5) to neutral. google.com However, peak activity for the cleavage of this compound is typically observed around pH 7.0 to 7.5. nih.govhuji.ac.il For instance, one study identified the optimal pH for a furin-like protease from C. parvum to be 7.0, which was identical to that of human furin. nih.gov Assay buffers are commonly prepared with buffering agents like HEPES or Na/MES to maintain this optimal pH. huji.ac.ilnih.gov

Ionic Strength: The ionic strength of the assay buffer, primarily determined by the salt concentration, is crucial for optimal enzyme function. While specific ionic strength values are not always detailed, assay buffers are often composed of components like 100 mM HEPES. huji.ac.il In some applications, physiological conditions are mimicked using high sodium chloride concentrations (e.g., 150 mM).

Temperature: Enzyme assays with this compound are generally conducted at temperatures between 30°C and 37°C. nih.govhuji.ac.il One standard unit assay for furin is defined at 30°C. google.comhuji.ac.ilasm.org Other studies have performed incubations at 37°C to measure furin activity. nih.govasm.org

| Parameter | Reported Optimal Range/Value | Source |

|---|---|---|

| pH | 7.0 - 7.5 | nih.govhuji.ac.ilnih.gov |

| Temperature | 30°C - 37°C | nih.govhuji.ac.ilasm.orgasm.org |

| Buffer System | 100 mM HEPES or 20 mM Na/MES | huji.ac.ilnih.gov |

Role of Calcium and Other Co-factors in Enzyme Activity

Furin is a calcium-dependent serine protease, and its activity is critically reliant on the presence of calcium ions. google.comvwr.comfishersci.com Consequently, assay buffers for measuring furin activity with this compound consistently include calcium chloride (CaCl₂). nih.govvwr.combiologists.com The optimal concentration for in vitro activity has been reported to be between 1 mM and 5 mM. google.comhuji.ac.il The dependence on calcium is further highlighted by the significant inhibition of furin activity in the presence of metal-chelating agents like EDTA. google.comnih.gov

In addition to calcium, other co-factors can be included in the assay buffer to ensure enzyme stability and maximal activity. The reducing agent 2-mercaptoethanol (B42355) is sometimes added, typically at a concentration of 1 mM, to maintain the integrity of the enzyme. huji.ac.il Some protocols also incorporate detergents like Triton X-100 (at concentrations of 0.1% to 0.5%) to permeabilize membranes or improve enzyme accessibility to the substrate. huji.ac.ilnih.govasm.orgbiologists.com

| Co-factor/Additive | Typical Concentration | Role in Assay | Source |

|---|---|---|---|

| Calcium Chloride (CaCl₂) | 1 mM - 5 mM | Essential for enzyme activity | google.comhuji.ac.ilnih.gov |

| 2-Mercaptoethanol | 1 mM | Reducing agent for enzyme stability | huji.ac.il |

| Triton X-100 | 0.1% - 0.5% | Detergent/Permeabilizing agent | huji.ac.ilnih.govbiologists.com |

| EDTA | Variable | Inhibitor (Calcium Chelator) | google.comnih.gov |

Preparation and Stability of Stock Solutions

Proper preparation and storage of this compound stock solutions are essential for reproducible experimental results. The compound is typically supplied as a white to off-white powder. medchemexpress.comfishersci.com

Solvent and Solubility: The most commonly recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). vwr.comfishersci.comglpbio.com The compound is also reported to be soluble in water at concentrations up to 10 mg/ml. fishersci.comhaoranbio.com To aid dissolution, particularly at higher concentrations, gentle heating to 37°C and sonication in an ultrasonic bath may be employed. glpbio.comglpbio.com

Storage and Stability: For long-term storage, the solid powder form of the compound should be kept at -20°C or -80°C, where it can remain stable for one to two years. medchemexpress.com Once dissolved in a solvent, stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles. glpbio.comabmole.com These stock solutions are stable for approximately one month when stored at -20°C and for up to six months at -80°C. medchemexpress.comglpbio.comglpbio.com It is also advised to protect the compound and its solutions from light. medchemexpress.comfishersci.com

| Form | Recommended Solvent | Storage Temperature | Reported Stability | Source |

|---|---|---|---|---|

| Powder | N/A | -20°C | 1 year | medchemexpress.com |

| Powder | N/A | -80°C | 2 years | medchemexpress.com |

| Stock Solution | DMSO or Water | -20°C | 1 month | medchemexpress.comglpbio.comglpbio.com |

| Stock Solution | DMSO or Water | -80°C | 6 months | medchemexpress.comglpbio.comglpbio.com |

Standardization of Enzyme Unit Definitions

A standardized definition of enzyme units is fundamental for comparing results across different experiments and laboratories. For furin and related proteases, one unit of activity is frequently defined based on the rate of this compound hydrolysis.

A commonly accepted definition is that one unit of furin is the amount of enzyme that releases 1 picomole (pmol) of AMC from the this compound substrate per minute at a specific temperature, typically 30°C. google.comhuji.ac.ilasm.orgjci.org The conditions under which this unit is defined are critical and include specified concentrations of buffer, calcium chloride, substrate, and other additives like Triton X-100 and 2-mercaptoethanol. huji.ac.il For example, one precise unit definition specifies assay conditions of 100 mM HEPES (pH 7.5), 0.5% Triton X-100, 1 mM CaCl₂, 1 mM 2-mercaptoethanol, and 100 µM this compound in a total volume of 100 µl at 30°C. huji.ac.il This standardization allows for the quantification and comparison of enzyme activity in purified preparations and biological samples.

Integration into Cell-Based Protease Assays

This compound is widely integrated into cell-based assays to measure intracellular or cell-surface protease activity. fishersci.com These assays are valuable for studying enzyme function in a more physiologically relevant context and for screening potential inhibitors. nih.govjci.org

A common approach involves measuring furin-like activity in cell lysates. nih.gov In this method, cultured cells are lysed, and the total protein from the lysate is incubated with the this compound substrate. nih.gov The rate of AMC fluorescence release is then measured over time to quantify total enzyme activity. nih.gov For assays with adherent cells, a permeabilizing agent like Triton X-100 can be used to allow the substrate to enter the cells and interact with intracellular proteases like furin, which is localized in the trans-Golgi network. jci.org

These cell-based assays have been instrumental in comparing furin activity between different cell lines, such as comparing normal cells to those from patients with cystic fibrosis. jci.org Furthermore, the methodology has been adapted for high-throughput screening (HTS) platforms to identify novel small-molecule inhibitors of furin. nih.govresearchgate.net In such screens, libraries of compounds are tested for their ability to reduce the cleavage of this compound by the target enzyme within a cellular environment. nih.gov

Broader Research Implications and Emerging Applications

Contribution to Understanding Enzyme Regulation and Function

The compound Boc-arg-val-arg-arg-amc, a peptide sequence linked to a fluorescent reporter molecule, has been instrumental in dissecting the mechanisms of enzyme regulation. Its primary application lies in its role as a highly specific substrate for certain proteases, enzymes that cleave proteins. chemimpex.com The unique structure of the peptide, characterized by its multiple arginine residues, promotes a strong interaction with specific enzymes, making it an excellent tool for studying their activity. chemimpex.com

Notably, this compound is efficiently cleaved by furin, a crucial enzyme in mammals. medchemexpress.comvwr.compeptanova.de Furin is a calcium-dependent serine protease located in the Golgi apparatus of the cell, where it is responsible for processing and activating a wide array of precursor proteins. vwr.comfishersci.comahajournals.org By using this substrate, researchers can precisely measure the activity of furin and study how its function is regulated. For instance, studies have utilized this compound to measure residual furin activity in the presence of inhibitors, providing clear, quantifiable data on the inhibitor's effectiveness. ahajournals.org

The kinetic properties of the interaction between this compound and furin have been characterized, with a catalytic efficiency (kcat/Km) of approximately 4x10³ M⁻¹s⁻¹. vwr.comfishersci.com This level of characterization provides a baseline for comparative studies, such as exploring the functional differences between related enzymes across various species. Research on Aspergillus niger, for example, revealed that its KexB protease processes the Arg-Val-Arg-Arg sequence more efficiently than the well-studied Kex2 enzyme from yeast, offering insights into evolutionary enzymology. wur.nl The presence of the Boc (tert-butoxycarbonyl) protecting group on the peptide is also a key feature, as it facilitates easier handling in synthetic chemistry, allowing for the creation of more complex peptide structures for research. chemimpex.com

Role in Investigating Protease-Mediated Biological Processes

The ability to monitor specific protease activity with this compound has profound implications for understanding the role of these enzymes in health and disease. Proteases like furin are integral to many critical biological processes because they activate precursor proteins, including hormones, growth factors, and receptors. ahajournals.org Consequently, dysregulation of furin activity is linked to various pathological conditions, including cancer and viral infections. chemimpex.com

This compound serves as a probe to investigate these protease-mediated pathways. google.com It is employed in research aimed at developing therapeutic agents that target diseases associated with aberrant protease function. chemimpex.com For example, this substrate has been used in the development of ex vivo diagnostic assays to detect protease activity signatures in body fluids. google.com Such assays hold the potential to help in the diagnosis, staging, and monitoring of diseases like nonalcoholic steatohepatitis (NASH) by differentiating patient samples from healthy controls based on protease activity profiles. google.com

Beyond furin, the substrate is also known to be cleaved by proprotein convertase 4, expanding its utility in studying the broader family of proprotein convertases. vwr.comfishersci.com These enzymes are involved in a multitude of processes, and tools like this compound are vital for elucidating their specific roles and identifying them as potential therapeutic targets. chemimpex.comchemimpex.com

Development of Advanced Fluorescent Probes for Protease Sensing

This compound is a classic example of a fluorogenic substrate, a class of molecules that have revolutionized enzyme research. chemimpex.commedchemexpress.com The compound consists of the specific peptide sequence (Arg-Val-Arg-Arg) recognized by the target protease, which is chemically linked to a fluorescent molecule, 7-amido-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. However, when a protease cleaves the bond between the peptide and AMC, the AMC is released, resulting in a significant increase in fluorescence that can be measured in real-time. biosynth.com

This "on-off" fluorescent switch provides a highly sensitive and continuous method for quantifying enzyme activity. chemimpex.comchemimpex.com The fluorescence is typically detected at an excitation wavelength of around 380 nm and an emission wavelength between 440 and 460 nm. medchemexpress.comtandfonline.com The development of peptide-AMC conjugates represented a major technological advance over earlier fluorescent probes, offering superior specificity and higher quantum yields.

The reliability of these probes has made them staples in high-throughput screening (HTS) campaigns for drug discovery, where thousands of potential enzyme inhibitors can be tested rapidly. The principles underlying this compound have thus paved the way for the creation of a wide array of fluorescent probes designed to visualize and quantify diverse biological processes in real-time. chemimpex.com

Table 1: Specificity of Various Peptide-AMC Fluorogenic Substrates This interactive table provides examples of different peptide-AMC substrates and their primary enzyme targets, illustrating how modifying the peptide sequence allows for specific detection of various proteases.

| Substrate Name | Peptide Sequence | Primary Target Enzyme(s) | Reference(s) |

|---|---|---|---|

| This compound | Arg-Val-Arg-Arg | Furin, Proprotein convertase 4 | medchemexpress.comvwr.comfishersci.com |

| Boc-Val-Pro-Arg-AMC | Val-Pro-Arg | Thrombin, Trypsin, Kallikrein 8, Kex2 | medchemexpress.comsigmaaldrich.comavantorsciences.comsigmaaldrich.com |

| Boc-Ile-Glu-Gly-Arg-AMC | Ile-Glu-Gly-Arg | Factor Xa | |

| Boc-Leu-Arg-Arg-AMC | Leu-Arg-Arg | Trypsin and related serine proteases | pubcompare.ai |

| Z-Arg-Arg-AMC | Arg-Arg | Cathepsin B | |

| Boc-Gln-Ala-Arg-AMC | Gln-Ala-Arg | Matriptase, Thrombin | nih.gov |

| Boc-Val-Gly-Arg-AMC | Val-Gly-Arg | Proteasome | medchemexpress.com |

Future Directions in Peptide Substrate Engineering for Enhanced Specificity and Sensitivity

The success of substrates like this compound provides a strong foundation for the next generation of protease probes. The field of peptide substrate engineering is continuously evolving, with a focus on enhancing the specificity and sensitivity of these molecular tools. pubcompare.ai A primary strategy involves the systematic optimization of the peptide sequence to create substrates that are recognized exclusively by a single target protease, which is crucial for accurately studying its function in a complex biological environment.

Future research is also directed at overcoming the limitations of current probes. For example, the use of fluorescent reporters that require UV excitation can be damaging to living cells, restricting their use in live-cell imaging. nih.gov A promising area of development is the creation of biosensors based on different technologies, such as dimerization-dependent fluorescent proteins, which shift the spectral properties into the visible range and are more suitable for cellular assays. nih.gov

Furthermore, there is growing interest in designing "smart" substrates for more complex applications. This includes engineering probes that are activated by a cascade of enzymatic reactions, allowing for the detection of specific pathways rather than just a single enzyme. google.com The development of substrates for multiplex assays, which would enable the simultaneous measurement of several different protease activities in a single sample, is another key objective that promises to provide a more holistic understanding of protease networks in biological systems. google.com

Table 2: Properties of this compound This interactive table summarizes the key chemical and physical properties of the this compound substrate.

| Property | Value | Reference(s) |

|---|---|---|

| Full Chemical Name | t-Butoxycarbonyl-L-arginyl-L-valyl-L-arginyl-L-arginine 7-amido-4-methylcoumarin | medchemexpress.commoleculardepot.com |

| Molecular Formula | C38H62N14O8 (acetate salt) | fishersci.com |

| Molecular Weight | 843.01 g/mol (acetate salt) | fishersci.com |

| Appearance | Powder | moleculardepot.com |

| Fluorophore | 7-amido-4-methylcoumarin (AMC) | |

| Excitation Wavelength | ~380 nm | medchemexpress.comtandfonline.com |

| Emission Wavelength | ~440-460 nm | medchemexpress.comtandfonline.com |

| Primary Enzyme Cleavage | Furin | medchemexpress.comvwr.compeptanova.de |

| Kinetic Constant (kcat/Km for furin) | ~4 x 10³ M⁻¹s⁻¹ | vwr.comfishersci.com |

Q & A

Q. What statistical approaches are optimal for analyzing high-throughput screening data with this compound?

- Methodological Answer :

- Z-factor analysis: Assess assay robustness using positive (furin + substrate) and negative (substrate-only) controls.

- Dose-response modeling: Fit inhibitor data to sigmoidal curves (e.g., Hill equation) for IC₅₀ determination.

- Multivariate analysis: Address batch effects via normalization to internal controls (e.g., plate median) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.